REACTION_CXSMILES
|
[S:1]([C:5]1[CH:11]=[CH:10][C:8]([CH3:9])=[CH:7][CH:6]=1)([O-])(=[O:3])=[O:2].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[N:23]1C=CC=CC=1>>[S:1]([NH2:23])([C:5]1[CH:11]=[CH:10][C:8]([CH3:9])=[CH:7][CH:6]=1)(=[O:3])=[O:2]
|
Name
|
|
Quantity
|
476 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between THF/brine
|
Type
|
WASH
|
Details
|
The organic layer was washed with dilute HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with dilute K2CO3, and dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted with 50 mL of 50% EtOAc/heptane
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to an oil which
|
Type
|
CUSTOM
|
Details
|
slowly crystallized
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 913 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |